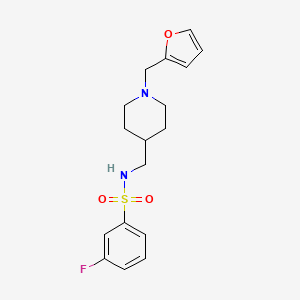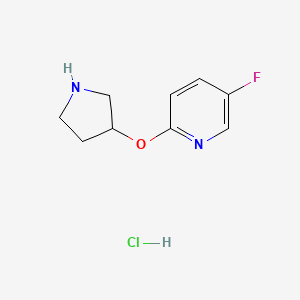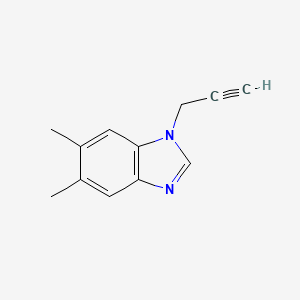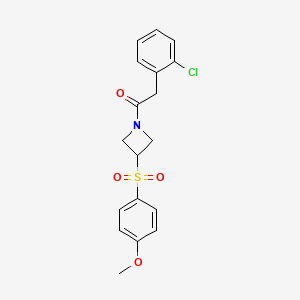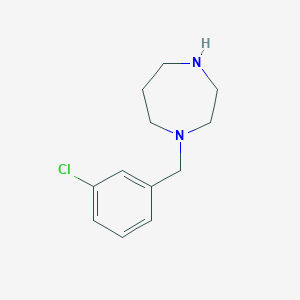![molecular formula C22H26N4O3S2 B3018379 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-78-4](/img/structure/B3018379.png)
4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential and Molecular Docking Studies
Thiadiazole derivatives have shown promising anticancer activity against several human cancer cell lines. Microwave-assisted synthesis of thiadiazole derivatives, including those with benzamide groups, has led to compounds with significant in vitro anticancer efficacy. These compounds have been evaluated using the MTT assay method against melanoma, leukemia, cervical cancer, and breast cancer cell lines, showing promising results. Molecular docking studies suggest a probable mechanism of action, and ADMET properties predict good oral drug-like behavior, indicating their potential as anticancer agents (Tiwari et al., 2017).
Antimicrobial and Antifungal Action
Research has extended thiadiazole derivatives to include sulfonyl-substituted compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria. These compounds have also exhibited antifungal activity against Candida albicans, highlighting their potential as antimicrobial and antifungal agents. This indicates a promising avenue for further studies and the development of new antimicrobial substances (Kobzar et al., 2019).
Carbonic Anhydrase Inhibition
Thiadiazole derivatives have been investigated as inhibitors of carbonic anhydrase (CA) isoenzymes, revealing their potential in treating conditions associated with altered CA activity. Studies on aromatic sulfonamide inhibitors of CA I, II, IV, and XII show varying inhibitory capacities, with certain compounds exhibiting nanomolar half maximal inhibitory concentration (IC50) values. This suggests their utility in designing inhibitors for specific CA isoenzymes, which could have therapeutic implications (Supuran et al., 2013).
Synthesis and Photophysical Properties
The synthesis of thiadiazole derivatives and their characterization, including photophysical studies, has provided insights into their chemical behavior and potential applications. For instance, the study of keto/enol equilibrium in bioactive molecules from the thiadiazole group revealed that the equilibrium is both solvent- and temperature-dependent. This understanding aids in the development of compounds with specific optical properties, which can be tailored for various applications, including sensing and imaging (Matwijczuk et al., 2017).
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-4-14-26(15-5-2)31(28,29)18-12-10-17(11-13-18)20(27)23-22-25-24-21(30-22)19-9-7-6-8-16(19)3/h6-13H,4-5,14-15H2,1-3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXWGMAQSUBZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3018297.png)
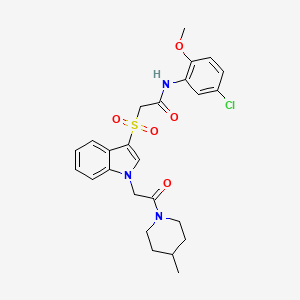
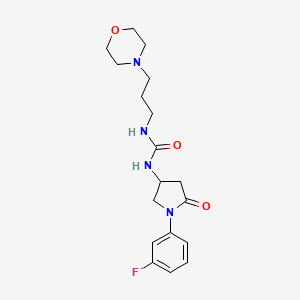


![2-(adamantane-1-carbonyl)-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3018307.png)
![4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3018308.png)
![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)
